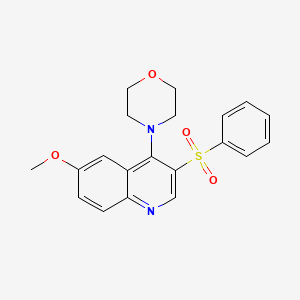
3-(Benzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to have a benzenesulfonyl group, a methoxy group, and a morpholinyl group attached to the quinoline core .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by reacting 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines .Molecular Structure Analysis
The molecular structure likely consists of a quinoline core with a benzenesulfonyl group, a methoxy group, and a morpholinyl group attached. The exact positions of these groups on the quinoline core would need to be confirmed .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Quinoline derivatives have been extensively studied for their potential in treating various diseases, including cancer and infectious diseases. One significant area of application is in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors . These inhibitors, such as the closely related GSK-2126458, have been investigated for the treatment of idiopathic pulmonary fibrosis and cough. The broad spectrum of PI3K inhibitors highlights the potential of quinoline derivatives in targeting complex diseases through modulation of signaling pathways (Norman, 2014).
Another area of interest is the development of fluorescent probes for Zn2+ detection . The design and synthesis of caged quinoline derivatives that can be activated upon Zn2+ binding have been explored. These compounds, such as the benzenesulfonyl caged Zn2+ probes, exhibit significant fluorescence upon interaction with Zn2+, making them valuable tools in biochemical and medical research for studying metal ion homeostasis and signaling in biological systems (Aoki et al., 2008).
Material Science Applications
Quinoline derivatives also find applications in material science, particularly in corrosion inhibition . Novel quinoline compounds have been identified as excellent corrosion inhibitors for mild steel in acidic media. These inhibitors, through experimental and computational studies, have shown to significantly enhance the corrosion resistance of metals, indicating their potential in industrial applications where metal preservation is critical (Jiang et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-25-15-7-8-18-17(13-15)20(22-9-11-26-12-10-22)19(14-21-18)27(23,24)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBUEGLFYTYVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

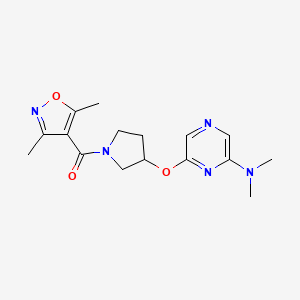
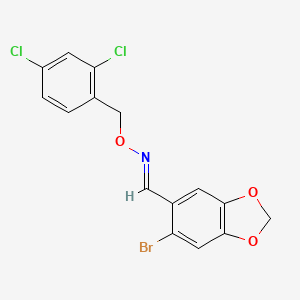

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2427746.png)
![N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2427748.png)
![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2427749.png)
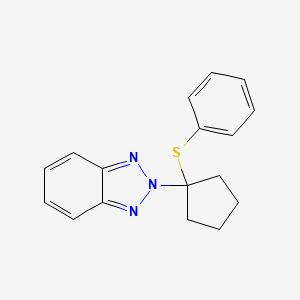
![4-Amino-3-[(4-methoxybenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2427751.png)
![2-(6-Benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2427752.png)

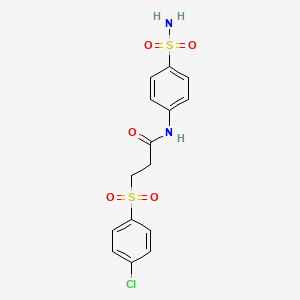
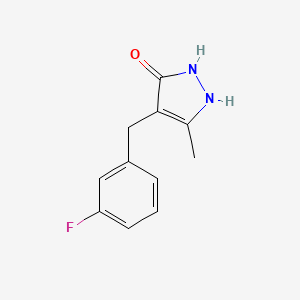
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2427764.png)
